5-Chloro-2H-tetrazole

Overview

Description

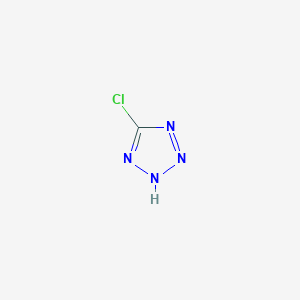

5-Chloro-1H-tetrazole is an organic compound with the molecular formula CHClN4 . It is also known by other names such as 1H-Tetrazole, 5-chloro-, 5-Chlor-1H-tetrazol, 5-Chloro-2H-tetrazole, and 5-chlorotetrazole .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, including 5-Chloro-2H-tetrazole, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis

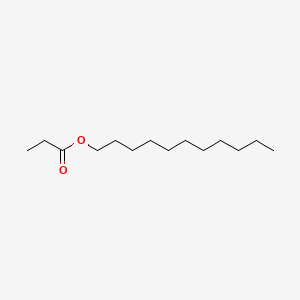

The molecular structure of 5-Chloro-1H-tetrazole consists of a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles, including 5-Chloro-2H-tetrazole, easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

5-Chloro-1H-tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications

Synthesis and Functionalization

5-Chloro-2H-tetrazole, as a subtype of 5-substituted tetrazoles, plays a significant role in various fields of chemistry. In organic chemistry, these compounds are advantageous intermediates for synthesizing other heterocycles and serve as activators in oligonucleotide synthesis. Their importance in drug design is notable, as they act as bioisosteres of carboxylic acids, offering similar acidity but with increased lipophilicity and metabolic resistance (Roh, Vávrová & Hrabálek, 2012).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, 5-substituted 1H-tetrazoles, including 5-Chloro-2H-tetrazole, have been recognized as a bioisosteric replacement for carboxylic acids. This characteristic is beneficial in designing various clinical drugs, such as losartan, cefazolin, and alfentanil, which contain the tetrazole moiety. The synthesis of these compounds has undergone significant advancements, aiming for more efficient and eco-friendly methods (Mittal & Awasthi, 2019).

Photographic Industry and Explosives

5-Chloro-2H-tetrazole, like other tetrazole derivatives, finds applications in the photographic industry and in the formulation of explosives. Their high nitrogen content makes them stable yet reactive components for these industries (Haiges & Christe, 2013).

Electron Attachment and Molecular Structure Studies

The electron-induced reactivity of tetrazoles, including 5-Chloro-2H-tetrazole, is a subject of interest in chemical physics. Studies reveal how molecular structure influences ring-opening reactivity, crucial for understanding chemical behaviors in various applications (Luxford, Fedor & Kočišek, 2021).

Theoretical Studies and Stability

Theoretical studies on chlorotetrazoles, including 5-Chloro-2H-tetrazole, provide insights into their molecular geometries and electronic structures. These studies indicate that 5-Chloro-2H-tetrazole is one of the most stable forms due to its planar and aromatic nature (Xiao, Chen & Gong, 1998).

Agriculture and Photography

Tetrazoles like 5-Chloro-2H-tetrazole are used in agriculture as plant growth regulators, herbicides, and fungicides. They also find applications in the photography industry due to their unique chemical properties (Aminimanesh & Shirian, 2017).

Mechanism of Action

The mechanism of action of tetrazoles is the inhibition of the fungal enzyme cytochrome P450 . Oteseconazole and quilseconazole, two structurally similar compounds that are at the stage of clinical trials, have a high degree of selectivity for this enzyme which is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .

properties

IUPAC Name |

5-chloro-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHClN4/c2-1-3-5-6-4-1/h(H,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTHZWMYNACDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597414 | |

| Record name | 5-Chloro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55011-47-7 | |

| Record name | 5-Chloro-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)

![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)